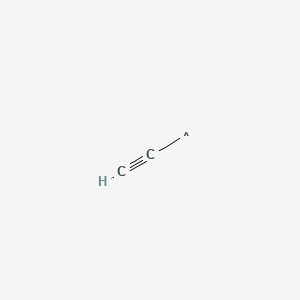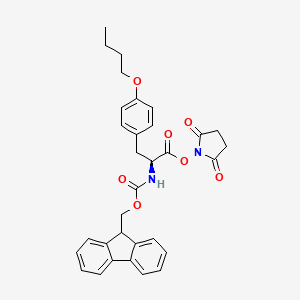
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is a compound commonly used in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often utilized as a protecting group in solid-phase peptide synthesis. The compound is known for its stability under acidic conditions and its ability to be removed under mild basic conditions, making it a valuable tool in the synthesis of complex peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester typically involves the reaction of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester undergoes several types of reactions, including:
Deprotection: Removal of the fluorenylmethyloxycarbonyl group under basic conditions.
Coupling: Reaction with amino groups to form peptide bonds.
Hydrolysis: Reaction with water to form the corresponding acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide at room temperature.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in dichloromethane.
Hydrolysis: Water or aqueous buffer solutions.
Major Products Formed
Deprotection: N-alpha-(tert-butyl)-L-tyrosine and fluorenylmethanol.
Coupling: Peptides with N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine as a residue.
Hydrolysis: N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine and N-hydroxysuccinimide.
科学研究应用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
作用机制
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of tyrosine during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild basic conditions, allowing for the selective deprotection and subsequent coupling of amino acids to form peptides .
相似化合物的比较
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glycine succinimidyl ester
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is unique due to its specific structure, which includes a tert-butyl group on the tyrosine residue. This provides additional stability and protection during peptide synthesis, making it particularly useful for synthesizing peptides with sensitive or reactive side chains .
属性
分子式 |
C32H32N2O7 |
|---|---|
分子量 |
556.6 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-butoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C32H32N2O7/c1-2-3-18-39-22-14-12-21(13-15-22)19-28(31(37)41-34-29(35)16-17-30(34)36)33-32(38)40-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,2-3,16-20H2,1H3,(H,33,38)/t28-/m0/s1 |
InChI 键 |
UKTLGTYFLJWNLA-NDEPHWFRSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


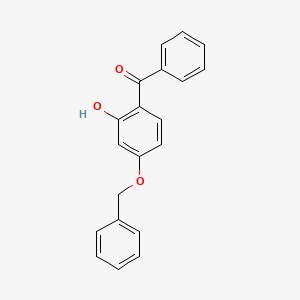
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
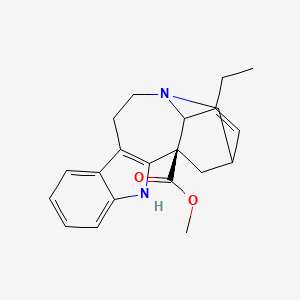
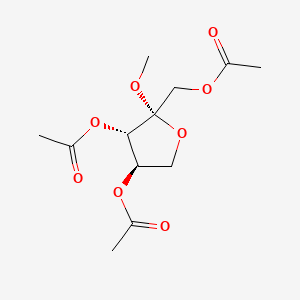
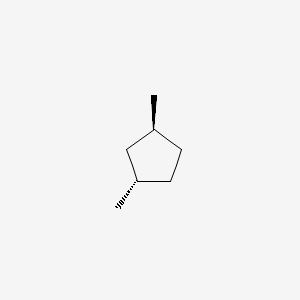
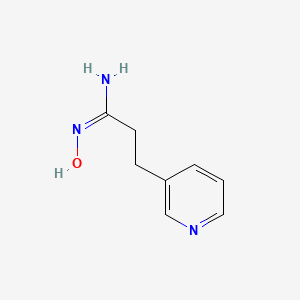
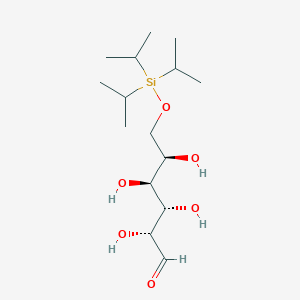
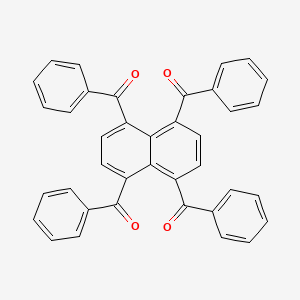
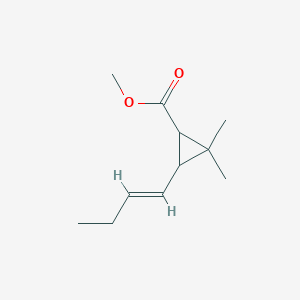
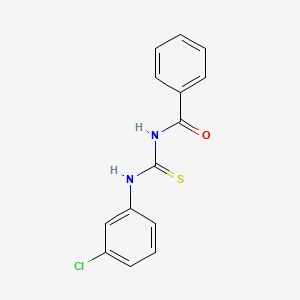
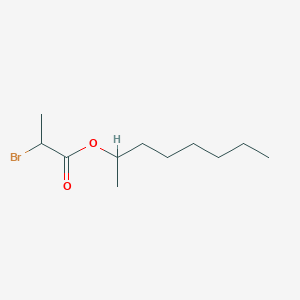
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
